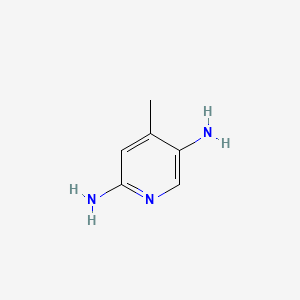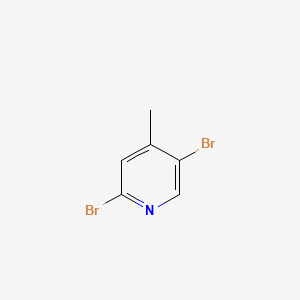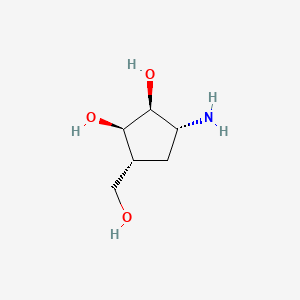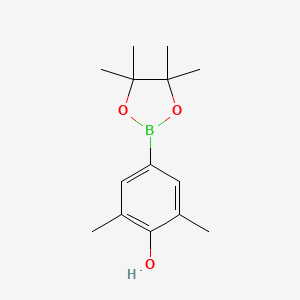
3-tert-Butyl-1-methyl-2-pyrazolin-5-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-tert-butyl-1-methyl-2-pyrazolin-5-one derivatives has been explored through various methods. For instance, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides was achieved using a novel and efficient route, starting from potassium tricyanomethanide and featuring a selective Sandmeyer reaction . Another study presented a synthesis route for 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, which involved the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride . Additionally, a one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported, highlighting the operational ease and short reaction time of the process .
Molecular Structure Analysis
Structural studies have been conducted on various 3-tert-butyl-1-methyl-2-pyrazolin-5-one derivatives. For example, the X-ray crystal structure of a pyrazolotriazepine derivative was reported, providing insights into the molecular conformation . Crystal structures of 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones were determined, revealing a planar heterocyclic core and intermolecular hydrogen bonding . The X-ray structure for a 3,5-diaryl-1H-pyrazole derivative showed the existence of tautomers and the formation of cyclic dimers through intermolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of 3-tert-butyl-1-methyl-2-pyrazolin-5-one derivatives has been explored in various chemical reactions. For instance, reactions with electrophiles and dicarbonyl compounds led to the formation of new pyrazolo[1,5-b]1,2,4-triazines and derivatives of the pyrazolo[1,5-b]1,2,4-triazepine system . Photochemical studies on 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones indicated that UV irradiation induces decomposition in some derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-tert-butyl-1-methyl-2-pyrazolin-5-one derivatives are closely related to their molecular structures. The presence of tert-butyl groups contributes to the steric effects observed in reactions and crystal structures . Hydrogen bonding plays a significant role in the solid-state structure, as seen in the formation of chains and aggregates in certain derivatives . The introduction of various substituents on the pyrazole ring affects both the binding affinity and pharmacological activity, as demonstrated in a study of angiotensin II receptor antagonists .
Wissenschaftliche Forschungsanwendungen
Reactivity and Derivatives
- 3-tert-Butyl-1-methyl-2-pyrazolin-5-one has been studied for its reactivity, particularly in the formation of various amides through the acylation of the amino group. These compounds, characterized by UV, IR, NMR, and mass spectra, have implications in organic chemistry and pharmaceutical research (Mironovich & Shcherbinin, 2014).
Synthesis Methodologies
- Efficient synthesis methods for derivatives of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one have been developed. One such method involves a solvent-free condensation/reduction reaction sequence, highlighting its potential in green chemistry and synthesis of pyrazole derivatives (Becerra, Rojas, & Castillo, 2021).
Structural Characterization and Applications
- Novel structural studies have been conducted on 3-tert-Butyl-1-methyl-2-pyrazolin-5-one derivatives, examining their crystal structures and photophysical properties. These studies are significant in the field of materials science and photodynamic therapy (Ivanov, Traven, & Minyaev, 2020).
Antioxidant Activity
- The core structure of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one has been utilized to synthesize derivatives for evaluating their potential antioxidant activity. This research holds importance in pharmacology and the development of therapeutic agents (Gaffer, Abdel-fattah, Etman, & Abdel‐Latif, 2017).
Eigenschaften
IUPAC Name |
5-tert-butyl-2-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)6-5-7(11)10(4)9-6/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLHXZDNJCSMMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370883 | |
| Record name | 5-tert-Butyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730049 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-tert-Butyl-1-methyl-2-pyrazolin-5-one | |
CAS RN |
87031-30-9 | |
| Record name | 5-tert-Butyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















